molecular formula C11H16N2OS B13194396 4-(4-Ethylpiperazin-1-YL)thiophene-2-carbaldehyde

4-(4-Ethylpiperazin-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13194396
M. Wt: 224.32 g/mol
InChI Key: CWAOBARDZCOSAO-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)thiophene-2-carbaldehyde is a versatile heterocyclic building block designed for advanced chemical synthesis. This compound features a thiophene carbaldehyde core strategically functionalized with a 4-ethylpiperazin-1-yl moiety at the 4-position. The piperazine ring, a privileged scaffold in medicinal chemistry, is known to optimize the pharmacokinetic properties of drug candidates and serve as a key structural element for interaction with biological targets . The reactive aldehyde group provides a handle for further synthetic elaboration, particularly through condensation reactions with amines to form imines or other valuable intermediates. Compounds incorporating the thiophene-piperazine motif are of significant interest in pharmaceutical research for the synthesis of potential kinase inhibitors and other bioactive molecules, as the piperazine moiety often contributes to solubility and target binding . Furthermore, conjugated aldehydes based on thiophene are key precursors in materials science, for instance, in the construction of Covalent Organic Frameworks (COFs) and other porous materials where the aldehyde group is crucial for forming double bond π-bridges with amine linkers . This combination of features makes 4-(4-Ethylpiperazin-1-yl)thiophene-2-carbaldehyde a valuable reagent for researchers in drug discovery and functional materials development. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

4-(4-ethylpiperazin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H16N2OS/c1-2-12-3-5-13(6-4-12)10-7-11(8-14)15-9-10/h7-9H,2-6H2,1H3

InChI Key

CWAOBARDZCOSAO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CSC(=C2)C=O

Origin of Product

United States

Preparation Methods

Preparation of the Thiophene-2-Carbaldehyde Core

The thiophene-2-carbaldehyde moiety is a key intermediate for the target compound. Several industrially viable and laboratory-scale methods exist for its synthesis:

Vilsmeier-Haack Formylation of Thiophene

A widely used method to synthesize 2-thiophenecarboxaldehyde involves the Vilsmeier-Haack reaction, where thiophene is reacted with N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or triphosgene under controlled temperature conditions. A recent patented method improves this by using solid triphosgene as a safer and less toxic alternative to POCl₃, achieving high yields (up to 88%) and suitability for industrial scale production.

Typical Reaction Conditions (from patent CN102627627A):
Reagents Molar Ratio (Thiophene:Triphosgene:DMF) Solvent Temperature Profile Yield (%)
Thiophene 1 Chlorobenzene 0 °C (addition), then 75–85 °C 72–88
Triphosgene (solid) 0.3–0.7 Stirring 3 h at 75–85 °C
N,N-Dimethylformamide (DMF) 1.5–3.0 Hydrolysis & extraction

The process involves slow addition of triphosgene dissolved in chlorobenzene to a mixture of thiophene and DMF at 0 °C, followed by gradual warming and stirring, hydrolysis, neutralization, and extraction to isolate 2-thiophenecarboxaldehyde with high purity and yield.

Representative Preparation Method Summary

Step Reaction Type Reagents and Conditions Outcome/Yield
1 Vilsmeier-Haack formylation Thiophene + DMF + solid triphosgene in chlorobenzene, 0 °C to 85 °C, 6 h total reaction time 2-Thiophenecarbaldehyde, 72–88% yield
2 Schiff base formation 2-Thiophenecarbaldehyde + 4-ethylpiperazine, reflux in ethanol or microwave-assisted with silica gel catalyst Imine intermediate, high yield
3 Reductive amination Sodium borohydride or catalytic hydrogenation to reduce imine to amine 4-(4-Ethylpiperazin-1-yl)thiophene-2-carbaldehyde, high purity and yield

Additional Considerations and Optimization

  • Solvent choice: Ethanol or methanol are preferred for Schiff base formation due to solubility and reaction control.
  • Catalysts: Acid catalysts or silica gel can accelerate Schiff base formation and improve yields.
  • Microwave-assisted synthesis: Offers reduced reaction times (minutes vs. hours) and cleaner reactions compared to conventional heating.
  • Purification: Products are typically purified by recrystallization or column chromatography, followed by drying under vacuum.

Chemical Reactions Analysis

4-(4-Ethylpiperazin-1-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound 4-(4-Ethylpiperazin-1-yl)thiophene-2-carbaldehyde:

Basic Information
4-(4-Ethylpiperazin-1-yl)thiophene-2-carbaldehyde has the CAS No. 1566457-73-5 . Its molecular formula is C11H16N2OS and its molecular weight is 224.32 .

Potential Applications

  • Building block in synthesis: Piperazine and its derivatives are frequently utilized in the synthesis of drug candidates .
  • VEGFR-2 Inhibitors: Research indicates the development of novel VEGFR-2 inhibitors, focusing on the synthesis of new drug candidates .
  • Pharmaceutical research: Piperazine-containing structures have significant medicinal chemistry applications . They can be found in approved drugs for treating various conditions . For example, piperazine derivatives have been explored for their potential as multi-drug resistance (MDR) reversers .
  • Schiff base ligands: Piperazine-based amines can be used in the synthesis of Schiff base ligands .
  • Thrombopoietin receptor agonists: Piperazines are present in thrombopoietin receptor agonists used to treat thrombocytopenia .
  • CDK4/6 selectivity: Piperazine rings can interact with Thr107 and Asp104 and contribute to CDK4/6 selectivity .

Additional Information

  • Solvent-free synthesis: Microwave-assisted synthesis of Schiff base ligands using piperazine-based amine has been reported .
  • Henry's Law: Henry's Law constant can be used to determine a chemical's emissions into the air .

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-YL)thiophene-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The ethylpiperazine moiety can enhance binding affinity and selectivity towards certain biological targets. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Similar Thiophene-2-carbaldehyde Derivatives

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., -F, -Cl) generally result in higher yields (60–76%) compared to electron-donating groups (e.g., -OCH₃, 53%) .
  • Physical States : Bulky substituents (e.g., tert-butyl, isopropyl) favor solid states, while smaller groups (e.g., methoxy) yield oils .
  • Melting Points : Fluorinated and chlorinated derivatives exhibit lower melting points (~56–61°C) than bulkier analogues (~60–68°C), suggesting weaker intermolecular forces in halogenated systems .

Electronic and Functional Comparisons

Electronic Properties :
  • Aldehyde Reactivity: The aldehyde group in thiophene-2-carbaldehyde derivatives participates in nucleophilic additions (e.g., Knoevenagel reactions). For example, 5-[4-(Carbazole-9-yl)phenyl]thiophene-2-carbaldehyde undergoes condensation with cyanoacrylic acid derivatives to form D-π-A chromophores for optoelectronic applications .
  • Electrochemical Behavior : Carbazole-containing derivatives exhibit electrochemical polymerization capabilities, enabling their use in conductive polymers .
Boronated Derivatives :
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde (CAS 881381-12-0) serves as a Suzuki coupling reagent due to its boronate ester group, enabling cross-coupling reactions for extended π-conjugated systems .

Steric and Solubility Considerations

  • The 4-ethylpiperazine group in the target compound introduces significant steric hindrance and basicity compared to aryl-substituted analogues. This may enhance solubility in polar solvents and alter reactivity in catalytic processes.
  • In contrast, halogenated derivatives (e.g., 4-F, 4-Cl) exhibit lower steric bulk but higher polarity, favoring crystallization .

Biological Activity

4-(4-Ethylpiperazin-1-YL)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 4-(4-Ethylpiperazin-1-YL)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 4-ethylpiperazine. The reaction conditions may include solvents such as ethanol or methanol and catalysts like piperidine to facilitate the formation of the desired compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 4-(4-Ethylpiperazin-1-YL)thiophene-2-carbaldehyde exhibit significant antimicrobial properties. For instance, derivatives containing thiophene structures showed notable activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .

Compound MIC (μg/mL) Target Pathogen
4-(4-Ethylpiperazin-1-YL)thiophene-2-carbaldehydeTBDTBD
Pyrazole derivative 7b0.22 - 0.25Staphylococcus aureus
Pyrazole derivative 10TBDEscherichia coli

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies on related piperazine derivatives have shown that they can inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells. The IC50 values for these compounds often fall within the range of 0.75 to 4.21 µM, demonstrating their effectiveness as anticancer agents .

Cell Line IC50 (µM) Compound
HeLa7.01 ± 0.60Pyrazole derivative
A5498.55 ± 0.35Pyrazole derivative
MCF-714.31 ± 0.90Pyrazole derivative

The biological activity of 4-(4-Ethylpiperazin-1-YL)thiophene-2-carbaldehyde is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the piperazine moiety is believed to enhance its binding affinity towards these targets, leading to significant biological effects such as inhibition of cell growth and microbial activity .

Case Studies

  • Antimicrobial Evaluation : A study conducted by researchers synthesized several thiophene-based compounds and evaluated their antimicrobial properties against clinically relevant pathogens. The results indicated that specific structural modifications significantly enhanced their activity .
  • Anticancer Studies : In vitro studies investigating the anticancer properties of piperazine derivatives revealed promising results against multiple cancer cell lines, highlighting the potential therapeutic applications of compounds like 4-(4-Ethylpiperazin-1-YL)thiophene-2-carbaldehyde .

Q & A

Q. Optimization Strategies :

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during formylation .
  • Catalyst selection : Pd(OAc)₂ with XPhos ligands improves coupling efficiency for thiophene derivatives .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for piperazine incorporation .

Table 1 : Synthetic Routes and Yields

MethodYield (%)Key ConditionsReference
Vilsmeier-Haack60–75DMF, POCl₃, 0–5°C
Pd-Catalyzed Coupling50–70Pd(OAc)₂, XPhos, 80°C
Piperazine Condensation30–55DMF, K₂CO₃, reflux

Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are data interpreted?

Basic
Critical techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Aldehyde proton appears at δ 9.8–10.2 ppm; thiophene protons resonate at δ 6.5–7.5 ppm. Piperazine protons show splitting patterns due to coupling .
    • ¹³C NMR : The aldehyde carbon appears at δ 190–200 ppm; thiophene carbons are δ 120–140 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (aldehyde) at 1680–1720 cm⁻¹ and C-S (thiophene) at 650–750 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₅N₂OS⁺: theoretical 223.0903) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (retention time: ~8–12 min) .

How can computational methods predict the reactivity and electronic properties of this compound?

Q. Advanced

  • Density Functional Theory (DFT) :
    • Calculates HOMO-LUMO gaps to predict charge-transfer behavior. For thiophene derivatives, HOMO localized on the piperazine moiety (~-5.2 eV) suggests nucleophilic reactivity .
    • Molecular electrostatic potential (MEP) maps identify electrophilic sites (e.g., aldehyde carbon) .
  • Molecular Dynamics (MD) : Simulates solvation effects and stability under physiological conditions (e.g., water diffusion coefficients) .

What strategies resolve contradictory data on biological activity or physicochemical properties?

Q. Advanced

  • Reproducibility checks : Standardize assay conditions (e.g., pH 7.4 buffers for solubility studies) .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Advanced characterization : Use X-ray crystallography (SHELX ) to confirm structural discrepancies or polymorphic forms.

How does the ethylpiperazine moiety influence intermolecular interactions in crystal packing?

Q. Advanced

  • Hydrogen bonding : The piperazine N-H group forms H-bonds with carbonyl groups (distance: ~2.8 Å) .
  • Van der Waals interactions : Ethyl groups contribute to hydrophobic packing, reducing crystal symmetry (e.g., monoclinic vs. orthorhombic) .
  • Tools : SHELXL (for refinement) and Mercury (for visualization) analyze packing motifs .

What role does the carbaldehyde group play in further functionalization?

Basic
The aldehyde group enables:

  • Schiff base formation : Reacts with amines (e.g., 4-aminobenzenesulfonamide) to form imines (yield: 40–60%) .
  • Hydrazone synthesis : Condensation with hydrazines yields fluorescent probes (e.g., TCAO for phosgene detection) .

Table 2 : Functionalization Reactions

Reaction TypeReagentProduct ApplicationReference
Schiff Base4-AminobenzamideAntimicrobial agents
HydrazoneHydroxylamineFluorescent sensors

How to optimize Pd-catalyzed C–H functionalization for thiophene derivatives?

Q. Advanced

  • Ligand design : Bulky ligands (e.g., XPhos) favor β-selectivity by steric control .
  • Additives : Silver salts (Ag₂CO₃) improve catalytic turnover by scavenging halides .
  • Solvent effects : DMF enhances Pd solubility, while toluene reduces side reactions .

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